

N-Benzylidenebenzylamine physical and chemical properties

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Compound of Interest

Compound Name: *N-Benzylidenebenzylamine*

Cat. No.: *B1266425*

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An In-depth Technical Guide to N-Benzylidenebenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylidenebenzylamine, a Schiff base with the chemical formula $C_{14}H_{13}N$, is a significant compound in organic synthesis and analytical chemistry. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its reactivity and applications. The information is presented to support researchers, scientists, and professionals in drug development in leveraging the unique characteristics of this versatile molecule.

Core Physical and Chemical Properties

N-Benzylidenebenzylamine, also known as N-benzyl-1-phenylmethanimine, is typically a colorless to light yellow liquid, though it can also appear as a yellow to brown solid.^{[1][2]} It is characterized by an imine functional group formed from the condensation of benzylamine and benzaldehyde.^[2]

Table 1: General and Physical Properties of **N-Benzylidenebenzylamine**

Property	Value	Source(s)
CAS Number	780-25-6	[1][2]
Molecular Formula	C ₁₄ H ₁₃ N	[1][2]
Molecular Weight	195.26 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	143-144 °C at 5 mmHg	[3]
Density	1.038 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.6004	[3]
Flash Point	113 °C (closed cup)	

Table 2: Solubility and Partitioning Properties

Property	Observation	Source(s)
Water Solubility	Limited	[2]
Organic Solvent Solubility	Soluble in ethanol and chloroform	[2]

Spectral Data

The structural identity of **N-Benzylidenebenzylamine** can be confirmed through various spectroscopic techniques. The ¹H NMR spectrum is particularly informative for verifying the presence of the characteristic imine proton and the aromatic and benzylic protons.

Table 3: ¹H NMR Spectral Data for **N-Benzylidenebenzylamine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Source(s)
8.44	s	1H	Imine CH	[4]
7.97 – 7.76	m	2H	Aromatic CH	[4]
7.57 – 7.42	m	3H	Aromatic CH	[4]
7.40	d	4H	Aromatic CH	[4]
7.34 – 7.27	m	1H	Aromatic CH	[4]
4.88	s	2H	Benzylic CH ₂	[4]

Note: Spectrum acquired in CDCl₃ at 400 MHz.

Mass spectrometry data for **N-Benzylidenebenzylamine** is also available through resources such as the NIST Mass Spectrometry Data Center.[5]

Synthesis and Reactivity

N-Benzylidenebenzylamine is most commonly synthesized via the condensation reaction of benzylamine and benzaldehyde.[1][2] This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.

Other reported synthetic routes include:

- The oxidative self-condensation of benzylamine using an iron(II) bromide catalyst.[6]
- The reaction of benzylamine with carbon tetrachloride in the presence of an iron(III) chloride hexahydrate catalyst.[2]
- Synthesis from benzylamine and benzaldehyde using magnesium sulfate as a catalyst.[2]
- Photocatalytic oxidation of primary amines.[7]

The imine functionality of **N-Benzylidenebenzylamine** makes it susceptible to nucleophilic addition reactions at the carbon-nitrogen double bond.[2]

Experimental Protocols

Synthesis of N-Benzylidenebenzylamine via Condensation of Benzylamine and Benzaldehyde (General Procedure)

This protocol describes a general method for the synthesis of **N-Benzylidenebenzylamine**.

Materials:

- Benzylamine
- Benzaldehyde
- Anhydrous Magnesium Sulfate (or other suitable drying agent)
- Toluene (or other suitable solvent)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve equimolar amounts of benzylamine and benzaldehyde in a suitable solvent such as toluene.
- Add a drying agent, such as anhydrous magnesium sulfate, to the reaction mixture to remove the water formed during the reaction.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **N-Benzylidenebenzylamine**.

- The product can be further purified by vacuum distillation.

Synthesis of N-Benzylidenebenzylamine from Benzylamine and CCl₄

This method utilizes benzylamine and carbon tetrachloride in the presence of an iron catalyst.

Materials:

- Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
- Benzylamine
- Carbon tetrachloride (CCl₄)
- 10% aqueous sodium carbonate (Na₂CO₃) solution
- Chloroform
- Standard laboratory glassware for reflux and extraction

Procedure:

- To a glass reactor, add FeCl₃·6H₂O (e.g., 1 mmol), benzylamine (e.g., 100 mmol), and CCl₄ (e.g., 200 mmol).[\[2\]](#)
- Heat the reaction mixture at 85 °C with magnetic stirring under reflux for 8 hours.[\[2\]](#)
- After the reaction, cool the mixture to approximately 20 °C.[\[2\]](#)
- Neutralize the reaction mass with a 10% aqueous solution of Na₂CO₃ with stirring for 30-60 minutes.[\[2\]](#)
- Extract the organic layer with chloroform and filter.[\[2\]](#)
- Distill off the solvents.[\[2\]](#)

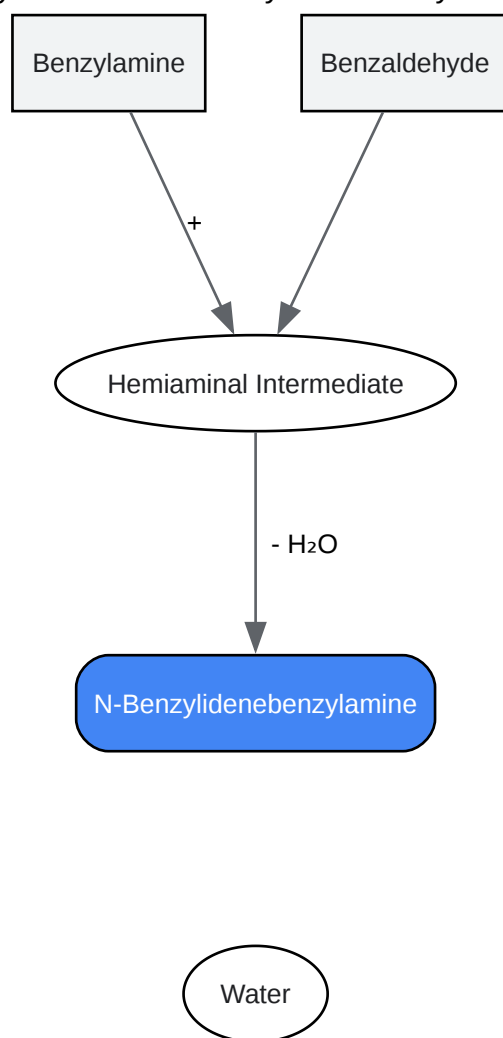
- Purify the **N-Benzylidenebenzylamine** by vacuum distillation. A yield of 96% has been reported for this method.^[2]

Signaling Pathways and Experimental Workflows

Synthesis of N-Benzylidenebenzylamine

The following diagram illustrates the common synthesis pathway for **N-Benzylidenebenzylamine**.

Synthesis of N-Benzylidenebenzylamine



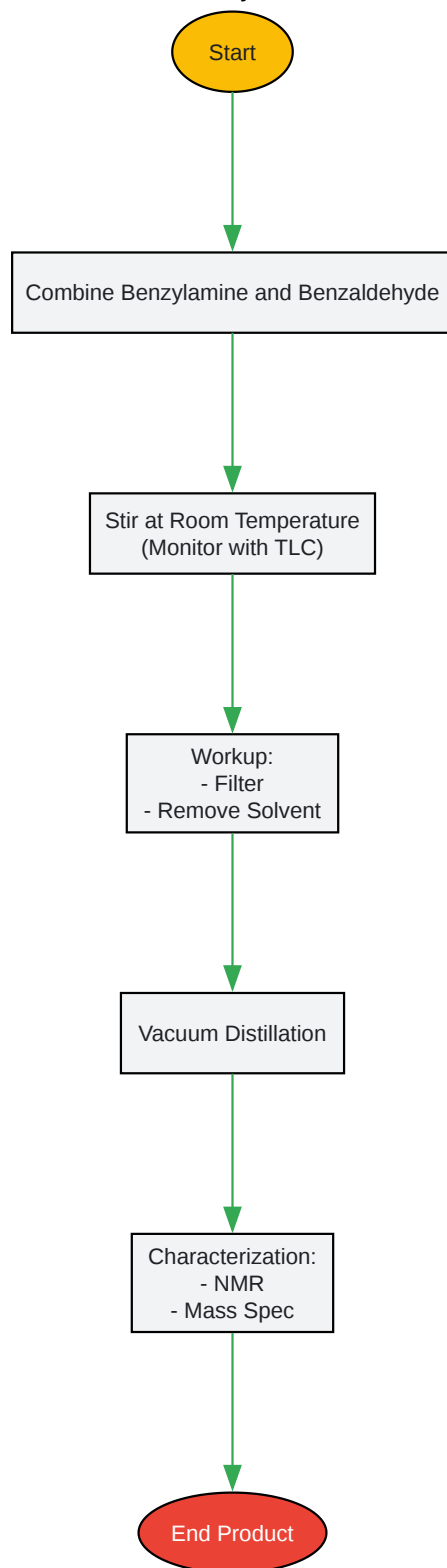
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Caption: Condensation reaction of benzylamine and benzaldehyde.

General Experimental Workflow for Synthesis and Purification

The logical flow of synthesizing and purifying **N-Benzylidenebenzylamine** is depicted below.

Experimental Workflow: Synthesis and Purification

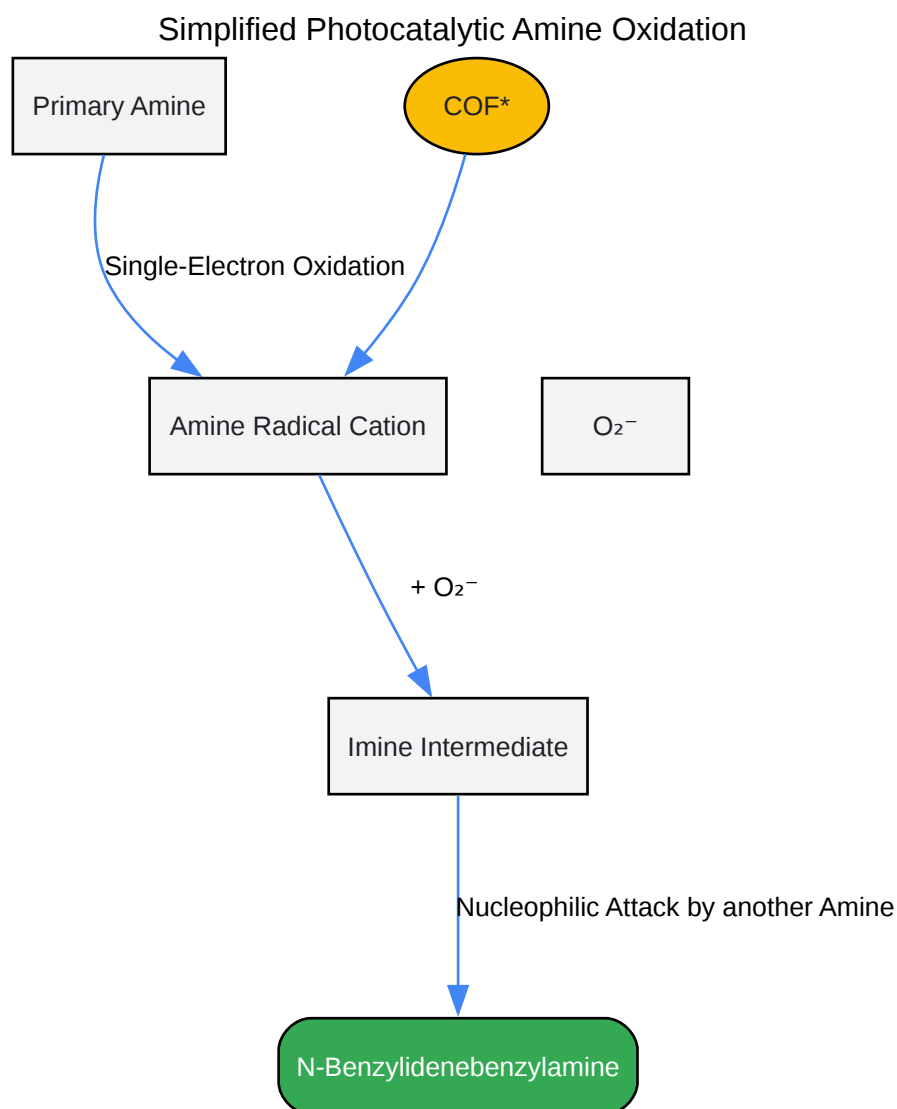


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Caption: A typical workflow for the synthesis and purification of **N-Benzylidenebenzylamine**.

Photocatalytic Amine Oxidation Pathway

N-Benzylidenebenzylamine can be formed through a photocatalytic oxidation process. A simplified representation of this pathway is shown below.



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Caption: Photocatalytic pathway to **N-Benzylidenebenzylamine**.^[7]

Applications

The primary application of **N-Benzylidenebenzylamine** in a research setting is as an indicator for the assay of organolithium reagents.^{[1][3]} This is a crucial technique in organometallic

chemistry for determining the concentration of these highly reactive species. Additionally, its role as a versatile intermediate allows for its use in the synthesis of a variety of organic compounds, which can have applications in the development of pharmaceuticals and other fine chemicals.[1][2]

Safety Information

N-Benzylidenebenzylamine is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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